NR2F1 agonist 1 is a compound that acts as an agonist for the NR2F1 gene, which encodes for the COUP transcription factor 1. This protein plays a critical role in various biological processes, including neurogenesis and the development of the visual system. The NR2F1 gene is located on chromosome 5 and is associated with Bosch-Boonstra-Schaaf optic atrophy syndrome, a neurodevelopmental disorder caused by mutations in this gene. The NR2F1 protein functions as a transcriptional regulator, influencing gene expression by binding to specific DNA sequences .
NR2F1 agonist 1 is classified as a small molecule compound that modulates the activity of nuclear hormone receptors. These compounds are typically designed to enhance or inhibit the function of specific proteins involved in signaling pathways. The primary source of NR2F1 agonist 1 is through synthetic chemistry, where various methods are employed to produce compounds that can selectively activate NR2F1.
The synthesis of NR2F1 agonist 1 typically involves several organic chemistry techniques, including:
Specific synthetic routes may vary, but they often include the following steps:
The molecular structure of NR2F1 agonist 1 can be represented by its chemical formula and structural diagram. While specific structural details may vary based on the exact compound synthesized, it typically features functional groups that facilitate interaction with the NR2F1 receptor.
Molecular weight, solubility, and other relevant physicochemical properties are determined through techniques such as:
The chemical reactions involving NR2F1 agonist 1 primarily focus on its interaction with NR2F1, leading to conformational changes in the receptor that activate downstream signaling pathways.
Understanding these reactions involves studying:
NR2F1 agonist 1 activates the NR2F1 receptor by binding to its ligand-binding domain. This interaction promotes dimerization and subsequent binding to target DNA sequences, leading to transcriptional activation of genes involved in neurodevelopment and other physiological processes.
Research often employs reporter assays to quantify the transcriptional activity induced by NR2F1 agonist 1, providing insights into its potency and efficacy.
Typical physical properties include:
Chemical properties may include:
Relevant data can be gathered from literature reviews and experimental studies focusing on similar compounds.
NR2F1 agonist 1 has potential applications in various research areas:
Nuclear Receptor Subfamily 2 Group F Member 1 (NR2F1) is an orphan nuclear receptor characterized by a conserved DNA-binding domain with dual zinc-finger motifs and a ligand-binding domain. The absence of a crystallized NR2F1 structure necessitated homology modeling using the retinoid X receptor α (RXRα) in complex with 9-cis-retinoic acid (PDB: 1FM6), which shares ~40% sequence identity within the ligand-binding domain. Structure-based virtual screening of 110,000 drug-like compounds identified Compound 26 (C26; later designated NR2F1 agonist 1) as a top candidate. Molecular docking simulations (AutoDock/eHiTS) revealed that NR2F1 agonist 1 occupies the ligand-binding pocket through hydrophobic interactions with residues like Phe269, Val342, Leu287, and Ala271, forming a complementary surface that excludes water molecules and stabilizes the agonistic conformation [1] [3]. Binding specificity was validated through CRISPR-Cas9 knockout experiments, where NR2F1 ablation completely abolished compound-induced reporter activation, confirming target exclusivity [1].
Table 1: Key Molecular Interactions in NR2F1 Agonist 1 Binding
| Ligand-Binding Domain Residue | Interaction Type | Functional Significance |
|---|---|---|
| Phe269 | Hydrophobic packing | Stabilizes aromatic core of agonist |
| Val342 | Van der Waals forces | Contributes to binding pocket shape complementarity |
| Leu287 | Hydrophobic enclosure | Shields ligand from solvent exposure |
| Ala271 | Boundary definition | Positions agonist within binding cleft |
NR2F1 agonist 1 binding induces significant tertiary restructuring of the ligand-binding domain, shifting NR2F1 from a repressive to an active conformation. This transition involves repositioning of Helix 12 (H12), which houses the activation function-2 (AF-2) domain. Agonist occupancy facilitates the recruitment of co-activator proteins (e.g., steroid receptor coactivators) while displacing co-repressors (e.g., nuclear receptor corepressor 1). This conformational switch enables NR2F1 homodimerization and subsequent binding to specific DNA response elements, including direct repeats and retinoic acid response elements. Functional validation using retinoic acid response element-luciferase reporters demonstrated a 2.4-fold activation with NR2F1 agonist 1, comparable to all-trans retinoic acid. Crucially, this activation persisted in vivo, inducing durable dormancy in disseminated tumor cells even after treatment cessation [1] [10].
NR2F1 agonist 1 initiates a self-reinforcing transcriptional loop wherein activated NR2F1 protein directly binds its own promoter, augmenting NR2F1 gene expression. This auto-upregulation results in a sustained increase in both NR2F1 messenger Ribonucleic Acid (≥3-fold) and protein levels, creating a biochemical "memory" that prolongs dormancy signaling beyond initial agonist exposure. In head and neck squamous cell carcinoma models, this loop drives long-term growth arrest, evidenced by sustained NR2F1 protein detection and dormancy markers (p27, Ki-67) weeks after treatment withdrawal. Disruption of this loop via NR2F1 knockout ablates agonist efficacy, confirming its mechanistic necessity [1] [5].
Table 2: NR2F1 Agonist 1-Induced Transcriptional Targets in Dormancy
| Target Gene | Function | Fold Change | Biological Consequence |
|---|---|---|---|
| NR2F1 | Auto-upregulation | ≥3.0 | Sustained receptor expression |
| SOX9 | Neural crest/lineage specifier | ≥2.5 | Quiescence enforcement |
| RARβ | Retinoic acid signaling | ≥2.0 | Differentiation induction |
| CDKN1B (p27) | Cyclin-dependent kinase inhibitor | ≥3.0 | G0/G1 cell cycle arrest |
Beyond direct transactivation, NR2F1 agonist 1 orchestrates genome-wide epigenetic reprogramming. Activated NR2F1 recruits chromatin-modifying complexes, including histone acetyltransferases and demethylases, to dormancy gene promoters and enhancers. This remodels chromatin accessibility at loci encoding cyclin-dependent kinase inhibitors (CDKN1B/p27, CDKN2A/p16) and lineage specification factors (SOX9, RARβ). Key modifications include increased histone H3 lysine 27 acetylation (H3K27ac) at active enhancers and reduced H3K27 trimethylation (H3K27me3) at repressed sites. Consequently, NR2F1 agonist 1 transforms the epigenetic landscape toward a dormancy-permissive state, characterized by global chromatin condensation and suppression of proliferation-associated genes. This mechanism is replicated by 5-azacytidine/retinoic acid co-treatment, confirming NR2F1's central role in epigenetic dormancy induction [5] [7].
NR2F1 agonist 1 modulates cross-pathway signaling through allosteric-like mechanisms:
These multi-pathway disruptions create an integrated signaling bottleneck that locks cells into a durable dormant state, preventing metastatic outgrowth despite permissive microenvironments [1] [10].
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